molecular formula C12H16N2O2 B1469004 1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 1342097-59-9

1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No. B1469004
M. Wt: 220.27 g/mol
InChI Key: WIODBXPIRZFQFR-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as 1-AMPA, is an organic compound belonging to the class of azetidines. It is a white solid that is soluble in a variety of organic solvents, such as methanol, ethanol, and acetonitrile. 1-AMPA has received considerable attention over the past few years due to its potential applications in medicinal chemistry and drug discovery. It has been used in the synthesis of various pharmaceuticals and has been identified as a potential therapeutic agent for the treatment of neurological disorders.

Scientific Research Applications

Antimicrobial Activity Research has indicated that derivatives related to 1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one have been synthesized and evaluated for their antimicrobial activity. Notably, compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone by propargylation followed by click reaction showed antimicrobial properties, as characterized by NMR and Mass spectra evaluations (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Anticancer Activity In the realm of cancer research, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including modifications with semicarbazide, thiosemicarbazide, thiadiazole, and others, have been synthesized and tested for their antioxidant and anticancer activities. These studies highlighted compounds with antioxidant activity surpassing that of ascorbic acid and showed notable cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antifungal Agents Azole derivatives, including those synthesized from 2-aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane and related triazoles, have been explored for their in vitro antifungal activities against Candida species. The structural confirmation of these derivatives was achieved through NMR spectra and X-ray crystallographic analysis (Massa, Santo, Retico, Artico, Simonetti, Fabrizi, & Lamba, 1992).

Synthesis of Polysubstituted Pyrroles A metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in aqueous medium has been developed, involving intermolecular cycloaddition of substituted phenyl-phenylamino-ethanones and acetylene dicarboxylate. This efficient approach yielded good to excellent yields under both conventional and microwave conditions (Kumar, Rāmānand, & Tadigoppula, 2017).

Discovery of Potent Anticancer Agents Continued structure-activity relationship (SAR) studies on related compounds have led to the discovery of agents like PVHD303 with potent antiproliferative activity against lung cancer cell lines and demonstrated in vivo efficacy in tumor growth inhibition models (Suzuki et al., 2020).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-9(11)6-12(15)14-7-10(13)8-14/h2-5,10H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIODBXPIRZFQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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